molecular formula C12H15N3OS2 B13813600 Acetamide,2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-

Acetamide,2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-

Cat. No.: B13813600
M. Wt: 281.4 g/mol
InChI Key: HRYALDDVEIEJGD-UHFFFAOYSA-N
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Description

Structure and Key Features The compound "Acetamide,2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-" (CAS: 606113-44-4) is a thieno[2,3-d]pyrimidine derivative characterized by:

  • A thieno[2,3-d]pyrimidin-4-yl core with 5-ethyl and 2,6-dimethyl substituents.
  • A thioether linkage connecting the pyrimidine ring to an acetamide moiety.
  • Variable N-substituents on the acetamide group, such as 4-methylphenyl () or 3-acetylphenyl (), which influence its physicochemical and biological properties.

Alkylation of a pyrimidine thiol precursor (e.g., 6-methyl-2-thiopyrimidin-4-one) with chloroacetamide derivatives ().

Nucleophilic substitution reactions between thienopyrimidine thiolates and halogenated acetamides in the presence of sodium acetate ().

Properties

Molecular Formula

C12H15N3OS2

Molecular Weight

281.4 g/mol

IUPAC Name

2-(5-ethyl-2,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide

InChI

InChI=1S/C12H15N3OS2/c1-4-8-6(2)18-12-10(8)11(14-7(3)15-12)17-5-9(13)16/h4-5H2,1-3H3,(H2,13,16)

InChI Key

HRYALDDVEIEJGD-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(SC2=C1C(=NC(=N2)C)SCC(=O)N)C

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

Detailed Synthetic Pathways

Formation of Thieno[2,3-d]pyrimidine Core
  • Starting from 2-aminothiophene derivatives, the thieno[2,3-d]pyrimidinone intermediate is synthesized by condensation with formamide at elevated temperatures (160-170°C) for 24 hours. This step yields the bicyclic fused heterocycle with good efficiency (85-90% yield).
Chlorination to Form 4-Chloro-Thieno[2,3-d]pyrimidine
  • The thieno[2,3-d]pyrimidinone is converted to its 4-chloro derivative by reaction with phosphorus oxychloride and phosphorus pentachloride under reflux for 5-6 hours. The product is isolated by extraction and recrystallization with yields ranging from 70-80%.
Thioether Formation via Nucleophilic Substitution
  • The 4-chloro-thieno[2,3-d]pyrimidine intermediate undergoes nucleophilic aromatic substitution with 2-mercapto-N-(2-methylphenyl)acetamide or related thiol derivatives in the presence of a base such as sodium hydride or potassium carbonate. This reaction is typically carried out in polar aprotic solvents like dimethylformamide at temperatures around 60-80°C for 8 hours.

  • Catalysts like 4-dimethylaminopyridine may be added to improve reaction rates and yields.

  • The reaction yields the thioether-linked acetamide compound with yields commonly between 60-80% after chromatographic purification.

Acetamide Group Formation
  • In some synthetic routes, the acetamide moiety is introduced by acylation of the corresponding amine intermediate with acetic anhydride or acetyl chloride under controlled conditions.

Reaction Conditions and Optimization

Step Reaction Type Reagents/Conditions Temperature Solvent Yield (%) Notes
1 Cyclocondensation 2-Aminothiophene + Formamide 160-170°C, 24 h None (neat or minimal solvent) 85-90 Formation of thieno[2,3-d]pyrimidinone
2 Chlorination POCl3 + PCl5 reflux 80-110°C, 5-6 h Methylene chloride extraction 70-80 Formation of 4-chloro intermediate
3 Nucleophilic substitution 4-chloro intermediate + 2-mercaptoacetamide + NaH/K2CO3 60-80°C, 8 h DMF or THF 60-80 Thioether linkage formation
4 Acylation Amine intermediate + Acetic anhydride Room temp to 60°C Suitable solvent Variable Acetamide group introduction
  • Optimization of solvent from dimethylformamide to tetrahydrofuran can improve yield by reducing side reactions.

  • Lowering reaction temperature from 80°C to 60°C during thioether formation reduces decomposition and improves purity.

  • Use of catalytic additives such as 4-dimethylaminopyridine accelerates acylation and substitution steps.

Purification and Characterization

  • Due to the compound’s high lipophilicity (LogP ~4.9), chromatographic purification typically employs reverse-phase high-performance liquid chromatography.

  • Final products are often obtained as amorphous solids requiring lyophilization or recrystallization from ethanol or isopropanol for stability.

  • Characterization is confirmed by nuclear magnetic resonance spectroscopy (1H NMR), liquid chromatography-mass spectrometry (LC-MS), and melting point determination.

Research Discoveries and Applications

  • The synthetic methodology for this compound enables the exploration of its biological activities, including antimicrobial and anticancer properties, as indicated by studies on related thieno[2,3-d]pyrimidine derivatives.

  • Structural modifications via substitution reactions on the core scaffold allow for tuning of pharmacokinetic and pharmacodynamic properties.

Summary Table of Preparation Methods

Preparation Step Key Reagents Conditions Yield Range Comments
Cyclocondensation 2-Aminothiophene, Formamide 160-170°C, 24h 85-90% Core bicyclic ring formation
Chlorination POCl3, PCl5 Reflux 5-6h 70-80% Activation for substitution
Thioether formation 2-Mercaptoacetamide, NaH/K2CO3 60-80°C, 8h 60-80% Nucleophilic aromatic substitution
Acylation Acetic anhydride Room temp to 60°C Variable Final acetamide group

Chemical Reactions Analysis

Types of Reactions

Acetamide,2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]- undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines .

Scientific Research Applications

Acetamide,2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]- has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Acetamide,2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]- involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Comparison

The compound belongs to a broader class of pyrimidinylthioacetamides , which share a common scaffold but differ in substituents. Key structural analogs include:

Compound Name Core Structure Substituents (Thienopyrimidine) Acetamide N-Substituent Reference
Target Compound (CAS: 606113-44-4) Thieno[2,3-d]pyrimidin-4-yl 5-Ethyl, 2,6-dimethyl 4-Methylphenyl ()
2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide (5.6) Dihydropyrimidin-4-one 4-Methyl, 6-oxo 2,3-Dichlorophenyl
N-(3-Acetylphenyl)-2-[(5-ethyl-2,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide Thieno[2,3-d]pyrimidin-4-yl 5-Ethyl, 2,6-dimethyl 3-Acetylphenyl
N-{3-[(5-Phenylthieno[2,3-d]pyrimidin-4-yl)oxy]phenyl}acetamide (6) Thieno[2,3-d]pyrimidin-4-yl 5-Phenyl 3-Carboxamidophenyl

Key Observations :

  • The thienopyrimidine core in the target compound provides enhanced aromaticity and stability compared to dihydropyrimidinones (e.g., 5.6) .
  • Ethyl and methyl groups on the thienopyrimidine may increase lipophilicity relative to phenyl or oxo substituents (e.g., compound 6 in ) .
Physicochemical Properties

Data for select compounds:

Compound Name Molecular Weight (g/mol) LogP Solubility (mg/L, 25°C) PSA (Ų) Reference
Target Compound (CAS: 606113-63-7) 399.53 4.88 2.193 125.49
2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide (5.6) 344.21 N/A N/A N/A
N-{3-[(5-Phenylthieno[2,3-d]pyrimidin-4-yl)oxy]phenyl}acetamide (6) 362.0 N/A N/A N/A

Key Observations :

  • The target compound exhibits high lipophilicity (LogP = 4.88), likely due to the ethyl/methyl groups and aromatic N-substituent .
  • Low aqueous solubility (2.193 mg/L) correlates with its high LogP, suggesting challenges in bioavailability without formulation optimization .

Key Observations :

  • Most analogs are synthesized via alkylation of pyrimidine thiols with halogenated acetamides, highlighting a common methodology .
  • The use of sodium methylate as a base () or fused sodium acetate () optimizes reaction efficiency.

Hypothesized Activity of Target Compound :

  • The ethyl and methyl groups could improve membrane permeability, while the thioether linkage may confer resistance to metabolic degradation.

Q & A

Q. What are the key steps in synthesizing Acetamide,2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-?

The synthesis involves multi-step organic reactions, typically starting with the condensation of a thieno[2,3-d]pyrimidine core with a substituted acetamide via a thioether linkage. Critical steps include:

  • Core formation : Cyclization of thiophene and pyrimidine precursors under controlled temperature (e.g., reflux in ethanol or DMSO).
  • Thiolation : Introduction of the thioether group using reagents like sodium sulfide or thiourea derivatives.
  • Acetamide coupling : Reaction with halogenated acetamide derivatives (e.g., 2-chloroacetamide) in the presence of a base (e.g., sodium acetate) .
  • Purification : Recrystallization from solvent mixtures (e.g., ethanol-dioxane) to achieve >80% purity .

Q. Which analytical techniques are essential for confirming the structural integrity of this compound?

Methodological characterization includes:

  • 1H NMR spectroscopy : To verify substituent positions (e.g., δ 2.19 ppm for methyl groups, δ 4.12 ppm for SCH2) .
  • Mass spectrometry (MS) : To confirm molecular weight (e.g., observed m/z 344.21 [M+H]+) .
  • Elemental analysis : To validate C, H, N, and S content (e.g., C: 45.29% vs. calculated 45.36%) .
  • Melting point determination : To assess purity (e.g., mp >248°C) .

Q. What are common impurities encountered during synthesis, and how are they mitigated?

Impurities often arise from:

  • Incomplete thiolation : Residual starting materials (e.g., unreacted pyrimidine cores) detected via TLC. Mitigated by optimizing reaction time and stoichiometry .
  • Oxidation byproducts : Sulfoxide/sulfone derivatives formed under aerobic conditions. Controlled using inert atmospheres (N2/Ar) .
  • Isomeric products : Regioisomers due to ambiguous substitution patterns. Resolved via column chromatography .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

SAR strategies include:

  • Systematic substitution : Modifying substituents on the phenyl (e.g., electron-withdrawing groups) or thienopyrimidine rings (e.g., ethyl vs. methyl groups) to assess bioactivity changes .
  • Comparative analysis : Testing analogs like 4-oxo-thieno[2,3-d]pyrimidines (lacking phenyl groups) to identify critical pharmacophores .
  • Computational modeling : Docking studies to predict binding affinities with target enzymes (e.g., cyclooxygenase-2) .

Q. How should researchers resolve contradictions in biological activity data across structural analogs?

Contradictions may arise from:

  • Varied assay conditions : Standardize protocols (e.g., consistent cell lines, IC50 measurement methods) .
  • Solubility differences : Use co-solvents (e.g., DMSO) to ensure uniform compound dispersion .
  • Metabolic instability : Evaluate metabolic stability in microsomal assays to rule out rapid degradation .

Q. What experimental design considerations optimize reaction yields and purity?

Critical parameters include:

  • Temperature control : Higher temperatures (e.g., reflux) for faster kinetics but risk side reactions (e.g., decomposition above 100°C) .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
  • Catalyst use : Palladium or copper catalysts for cross-coupling steps (e.g., Suzuki-Miyaura reactions) .

Q. How does the compound’s stability under varying pH and temperature conditions impact experimental reproducibility?

Stability studies reveal:

  • Acidic/basic conditions : Degradation of the thioether linkage at pH <3 or >10, necessitating neutral buffers .
  • Thermal stability : Decomposition above 150°C, requiring low-temperature storage (-20°C) .
  • Light sensitivity : Photooxidation of the thienopyrimidine core, mitigated by amber glassware .

Q. What methodologies elucidate the compound’s interaction with biological targets (e.g., enzymes)?

Advanced approaches include:

  • Surface plasmon resonance (SPR) : To measure real-time binding kinetics with purified proteins .
  • X-ray crystallography : To resolve 3D binding modes (e.g., hydrogen bonding with active-site residues) .
  • Isothermal titration calorimetry (ITC) : To quantify thermodynamic parameters (ΔG, ΔH) of interactions .

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